Spectroscopic Characterization of 4-(3-Methoxybenzoyl)benzoic Acid
Spectroscopic Characterization of 4-(3-Methoxybenzoyl)benzoic Acid
Executive Summary
This guide details the spectroscopic identification and structural validation of 4-(3-methoxybenzoyl)benzoic acid (CAS: 156727-76-3). As a critical intermediate in the synthesis of non-peptide
This document synthesizes experimental protocols with theoretical grounding to provide a self-validating framework for identifying this compound using NMR, IR, and Mass Spectrometry.
Chemical Profile & Sample Preparation
| Property | Data |
| IUPAC Name | 4-(3-Methoxybenzoyl)benzoic acid |
| Molecular Formula | C |
| Molecular Weight | 256.25 g/mol |
| CAS Number | 156727-76-3 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Sample Preparation Protocol
-
NMR : Dissolve 10–15 mg of the solid in 0.6 mL of DMSO-d
(99.9% D). DMSO is preferred over CDCl due to the limited solubility of the carboxylic acid moiety and to prevent dimerization effects on the chemical shifts. -
MS (LC-MS) : Prepare a 1 mg/mL stock in Methanol (LC-MS grade). Dilute to 10 µg/mL with 0.1% Formic Acid in Water/MeOH (50:50) for electrospray ionization (ESI).
-
IR : Grind 2 mg of sample with 200 mg dry KBr and press into a pellet, or use ATR (Attenuated Total Reflectance) with a diamond crystal.
Infrared Spectroscopy (IR) Analysis
Objective : To confirm the presence of the two distinct carbonyl environments (ketone and carboxylic acid) and the ether linkage.
Characteristic Absorption Bands
The molecule possesses two carbonyl groups in different electronic environments. The carboxylic acid C=O is typically broader and at a higher frequency than the conjugated diaryl ketone.
| Functional Group | Wavenumber (cm | Assignment & Notes |
| O-H Stretch | 2500–3300 (broad) | Carboxylic acid dimer O-H stretch.[1] |
| C=O (Acid) | 1685–1705 | Carboxylic acid carbonyl. |
| C=O[1] (Ketone) | 1650–1665 | Diaryl ketone, lowered by conjugation with two aromatic rings.[1] |
| C=C Aromatic | 1580, 1600 | Aromatic ring skeletal vibrations.[1] |
| C-O-C (Ether) | 1230–1270 | Aryl-alkyl ether asymmetric stretch (Methoxy group).[1] |
Diagnostic Logic : The presence of two carbonyl peaks in the 1650–1710 cm
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective : To map the carbon skeleton and confirm the meta-substitution on the methoxy ring versus the para-substitution on the acid ring.
H NMR (400 MHz, DMSO-d )
The spectrum is divided into three distinct regions: the acidic proton, the aromatic region (complex), and the aliphatic methoxy signal.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 13.20 | br s | 1H | -COOH | Exchangeable acidic proton.[1] |
| 8.12 | d ( | 2H | Ar-H (Ring A, ortho to COOH) | Deshielded by electron-withdrawing COOH.[1] Part of AA'BB' system.[1][2] |
| 7.85 | d ( | 2H | Ar-H (Ring A, ortho to C=O) | Deshielded by ketone, but less than COOH ortho protons.[1] |
| 7.48 | t ( | 1H | Ar-H (Ring B, H-5) | Meta to both OMe and C=O.[1] |
| 7.30 – 7.40 | m | 2H | Ar-H (Ring B, H-2, H-6) | H-2 is a singlet-like signal; H-6 is a doublet.[1] |
| 7.22 | dd | 1H | Ar-H (Ring B, H-4) | Ortho to OMe, Para to C=O.[1] Shielded by OMe resonance.[1] |
| 3.84 | s | 3H | -OCH | Characteristic methoxy singlet. |
C NMR (100 MHz, DMSO-d )
Differentiation of the two carbonyl carbons is the critical validation step.[1]
-
Aromatic Region (110–160 ppm) :
- 159.6 ppm : C-3' (attached to OMe).
- 140.5, 138.2 ppm : Quaternary carbons at the ketone bridge.
- 134.0 ppm : Quaternary carbon at the acid group.
- 110–130 ppm : Remaining aromatic CH signals.
-
Aliphatic :
-
55.4 ppm : Methoxy carbon (-OCH
).[1]
-
55.4 ppm : Methoxy carbon (-OCH
Mass Spectrometry (MS) & Fragmentation
Objective : Confirmation of molecular weight and structural connectivity via fragmentation analysis.[1]
-
Ionization Mode : ESI (-) (Negative mode is often more sensitive for carboxylic acids) or ESI (+).
-
Molecular Ion :
Fragmentation Pathway (ESI +)
Understanding the bond cleavage provides evidence for the specific isomer structure.
-
Parent Ion : m/z 257[1]
-
Loss of Water : m/z 239 (
), typical for benzoic acids (acylium ion formation).[1] -
Alpha-Cleavage at Ketone :
Figure 1: Proposed ESI(+) fragmentation pathway validating the asymmetric substitution pattern.
Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the identity of 4-(3-methoxybenzoyl)benzoic acid, distinguishing it from potential regioisomers (e.g., the 4-methoxy isomer).
Figure 2: Integrated spectroscopic decision tree for structural validation.
Quality Control: Impurity Profiling
In the synthesis of this compound (often via Friedel-Crafts acylation or oxidation of benzylic precursors), specific impurities are common.
-
Regioisomers : The 4-methoxy isomer (from para-anisic derivatives) is the most critical impurity.[1]
-
Starting Materials :
-
3-Methoxybenzoic acid : Detected by a single carbonyl peak in IR and lack of ketone C=O in
C NMR. -
Terephthalic acid : Insoluble in many organic solvents; high melting point; no methoxy signal in NMR.
-
References
-
Calderon, S. N., et al. (1994). Probes for Narcotic Receptor Mediated Phenomena.[1] 19. Synthesis of (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): A Highly Selective, Nonpeptide δ Opioid Receptor Agonist.[1] Journal of Medicinal Chemistry, 37(14), 2125–2128.[1] Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123924, SNC 80. (Precursor context). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Methodological Authority for spectral prediction).[1]
-
ChemicalBook. (n.d.).[1] 4-(3-Methoxybenzoyl)benzoic acid Product Description and CAS 156727-76-3 Entry. Link
